Specific Scientific Field: Pharmaceutical Science, Microbiology
Summary of the Application: Ostruthin has been identified as a pluripotent antimicrobial and anthelmintic agent. It has shown promising results against Staphylococcus aureus and the nematode Caenorhabditis elegans .
Methods of Application or Experimental Procedures: The biochemometric approach ELINA was used to investigate the phytochemical characteristics of the multicomponent mixture of Peucedanum ostruthium extract (PO-E) to identify the anti-infective constituent(s) targeting Staphylococcus aureus and Caenorhabditis elegans .
Results or Outcomes Obtained: Heterocovariance analyses unambiguously identified ostruthin as an anti-staphylococcal constituent, which potently also inhibited Enterococcus spp. Anthelmintic activity against Caenorhabditis elegans was due to a combinatorial effect of ostruthin and isoimperatorin .
Specific Scientific Field: Pharmaceutical Science, Oncology
Summary of the Application: Alkyl triphenylphosphonium (TPP) derivatives from ostruthin have been evaluated for their potential as anti-inflammatory agents, specifically targeting the Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells .
Methods of Application or Experimental Procedures: The synthesis of alkyl TPP ostruthin derivatives was carried out, and their effects were evaluated on the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .
Results or Outcomes Obtained: The heptyl TPP ostruthin derivative (termed OS8) attenuated the up-regulation of ICAM-1 mRNA expression at concentrations higher than 40 µM in TNF-α-stimulated A549 cells. OS8 inhibited TNF-α-induced nuclear factor κB (NF-κB)-responsive luciferase reporter activity at concentrations higher than 40 µM .
Summary of the Application: Ostruthin has been found to have anti-mycobacterial potential and resistance modulating effects on ethidium bromide activity. The major antibacterial effect was attributed to ostruthin .
Methods of Application or Experimental Procedures: Peucedanum ostruthium extracts, fractions, and isolated compounds were investigated regarding their antimicrobial and resistance-modulatory effects as well as efflux pump inhibition in Mycobacterium smegmatis .
Results or Outcomes Obtained: The more lipophilic the substrate, the greater the antimicrobial effect. Imperatorin caused potent modulatory effects by interfering with the action of the major LfrA efflux pump in M. smegmatis .
Summary of the Application: Ostruthin, a coumarin found in Peucedanum ostruthium roots, shows pronounced antimycobacterial activity, comparable to ethambutol and isoniazid, with potential therapeutic applications in treating various Mycobacterial infections .
Ostruthin, scientifically known as 6-geranyl-7-hydroxycoumarin, is a naturally occurring compound belonging to the class of furanocoumarins. It is primarily extracted from the roots of various plants, particularly from the genus Peucedanum, which is known for its diverse biological activities. Ostruthin has garnered attention due to its potential therapeutic properties, including antimicrobial, anxiolytic, and antidepressive effects. Its unique structure, characterized by a geranyl group attached to a hydroxycoumarin backbone, contributes to its bioactivity and interaction with biological systems .
Studies suggest ostruthin might suppress the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in immune cells []. This indicates a potential role in reducing inflammation.
Ostruthin has shown inhibitory effects against various Mycobacterium species, including those associated with tuberculosis []. The exact mechanism of this action remains under investigation, but it might involve disrupting the bacterial cell wall or membrane.
Ostruthin exhibits a range of biological activities:
The synthesis of ostruthin can be achieved through several methods:
Ostruthin has several potential applications in various fields:
Studies on ostruthin's interactions reveal its ability to bind with various proteins and enzymes within the body. For example, its interaction with TREK-1 channels highlights its potential as a therapeutic agent for anxiety and depression. Furthermore, research indicates that ostruthin's hydrophobic interactions with cellular membranes could influence its bioavailability and efficacy .
Ostruthin shares structural similarities with several other coumarins and furanocoumarins. Notable compounds include:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Isoimperatorin | Furanocoumarin | Antimicrobial | Higher potency against specific pathogens |
Suberosin | Linear Coumarin | Antimicrobial | Exhibits different pharmacological profiles |
Bergapten | Furanocoumarin | Phototoxicity-related effects | Known for severe phototoxic reactions |
Ostruthin's uniqueness lies in its specific combination of antimicrobial activity and neuroprotective effects, setting it apart from these similar compounds. The presence of the geranyl group in ostruthin enhances its lipophilicity compared to others like isoimperatorin or suberosin, potentially influencing its distribution and activity within biological systems .
Environmental Hazard